Cas no 76973-35-8 (Pyrano[2,3-c]pyrazole-5-carbonitrile,6-amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenyl-)

Pyrano[2,3-c]pyrazole-5-carbonitrile, specifically the 6-amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenyl- derivative, is a heterocyclic compound of interest in medicinal and synthetic chemistry. Its fused pyrano-pyrazole scaffold offers structural versatility, enabling applications in drug discovery and material science. The presence of electron-withdrawing (cyano) and electron-donating (amino) groups enhances reactivity, facilitating further functionalization. The 4-chlorophenyl and phenyl substituents contribute to steric and electronic modulation, potentially improving binding affinity in biological targets. This compound’s stability and synthetic accessibility make it a valuable intermediate for developing pharmacologically active molecules, particularly in antimicrobial or anticancer research. Its well-defined crystalline structure aids in characterization and purity assessment.
Pyrano[2,3-c]pyrazole-5-carbonitrile,6-amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenyl- structure
76973-35-8 structure
Product Name:Pyrano[2,3-c]pyrazole-5-carbonitrile,6-amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenyl-
CAS No:76973-35-8
MF:C20H15ClN4O
MW:362.812302827835
MDL:MFCD00486616
CID:566724
PubChem ID:326837
Update Time:2025-11-04

Pyrano[2,3-c]pyrazole-5-carbonitrile,6-amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrano[2,3-c]pyrazole-5-carbonitrile,6-amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenyl-
    • 6-AMINO-4-(4-CHLORO-PHENYL)-3-METHYL-1-PHENYL-1,4-DIHYDRO-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
    • 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
    • 3-methyl-6-amino-5-cyano-4-(4-chlorophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
    • 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
    • 6-amino-4-(4-chlorophenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
    • AC1L6Z7S
    • AC1Q2PPB
    • AC1Q2PPC
    • AC1Q2PPD
    • AG-H-07411
    • NSC299139
    • Z56175414
    • AKOS000658758
    • NSC-299139
    • 6-amino-3-methyl-4-(4-chlorophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
    • DTXSID50316062
    • NSC 299139
    • AKOS016874422
    • 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
    • 76973-35-8
    • 6-AMINO-4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
    • CCG-244366
    • CS-0282667
    • UPCMLD0ENAT0506-3648:001
    • EN300-02216
    • MDL: MFCD00486616
    • Inchi: 1S/C20H15ClN4O/c1-12-17-18(13-7-9-14(21)10-8-13)16(11-22)19(23)26-20(17)25(24-12)15-5-3-2-4-6-15/h2-10,18H,23H2,1H3
    • InChI Key: WSQBOKWKTHPMRX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C(C#N)=C(N)OC2=C1C(C)=NN2C1C=CC=CC=1

Computed Properties

  • Exact Mass: 362.09365
  • Monoisotopic Mass: 362.0934388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 600
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 76.9Ų

Experimental Properties

  • PSA: 76.86
  • LogP: 4.75258

Pyrano[2,3-c]pyrazole-5-carbonitrile,6-amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenyl- Pricemore >>

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Additional information on Pyrano[2,3-c]pyrazole-5-carbonitrile,6-amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenyl-

Comprehensive Overview of Pyrano[2,3-c]pyrazole-5-carbonitrile,6-amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenyl- (CAS No. 76973-35-8)

The compound Pyrano[2,3-c]pyrazole-5-carbonitrile,6-amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenyl- (CAS No. 76973-35-8) is a heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrano[2,3-c]pyrazole core, has attracted attention due to its versatile applications in drug discovery and material science. Researchers are increasingly exploring its derivatives for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

One of the key features of this compound is its 6-amino and 4-(4-chlorophenyl) substituents, which contribute to its reactivity and binding affinity with biological targets. The presence of a carbonitrile group further enhances its utility as a building block for synthesizing more complex molecules. Recent studies have highlighted its role in developing novel enzyme inhibitors, particularly in the context of kinase-targeted therapies, a hot topic in precision medicine.

In the context of current trends, Pyrano[2,3-c]pyrazole-5-carbonitrile derivatives are being investigated for their potential in neurodegenerative disease research, aligning with the growing interest in Alzheimer's and Parkinson's treatments. Additionally, its 1,4-dihydro moiety has sparked discussions in redox chemistry applications, a field gaining traction in sustainable energy solutions. These aspects make it a subject of frequent searches in academic and industrial databases.

The synthetic routes for 76973-35-8 often involve multicomponent reactions (MCRs), which are favored for their atom economy and efficiency—a priority in green chemistry. This aligns with the broader demand for eco-friendly synthesis methods, a recurring theme in modern chemical research. Furthermore, computational studies using AI-driven molecular modeling have been employed to predict its interactions, reflecting the intersection of chemistry and artificial intelligence.

From an industrial perspective, the compound's 3-methyl-1-phenyl group offers stability, making it suitable for formulation studies. Its chlorophenyl component also raises questions about structure-activity relationships (SAR), a common query among medicinal chemists. As the demand for small-molecule therapeutics grows, this compound's modular design positions it as a valuable candidate for lead optimization.

In summary, Pyrano[2,3-c]pyrazole-5-carbonitrile,6-amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenyl- represents a multifaceted tool for researchers. Its relevance to drug development, materials science, and computational chemistry ensures its continued prominence in scientific literature and patent filings. Future directions may explore its role in personalized medicine or biodegradable materials, addressing pressing global challenges.

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